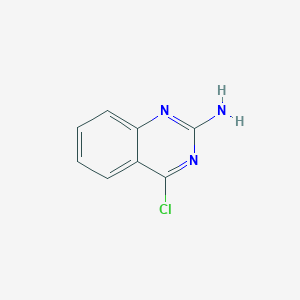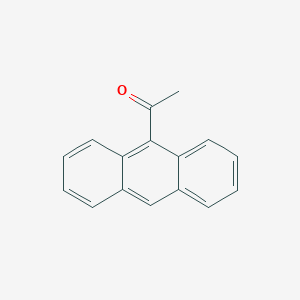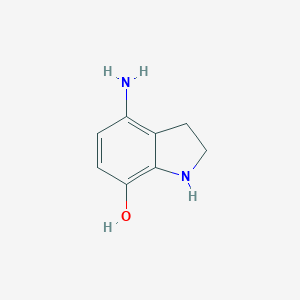
4-Aminoindolin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminoindolin-7-ol is a chemical compound that belongs to the family of indolin-7-ol derivatives. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential use in cancer therapy. The compound has also shown promising results in the treatment of other diseases, such as diabetes and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 4-Aminoindolin-7-ol is through the inhibition of protein kinase C (4-Aminoindolin-7-ol). 4-Aminoindolin-7-ol is a family of serine/threonine kinases that play a key role in cell signaling pathways. 4-Aminoindolin-7-ol is overexpressed in many types of cancer, and its inhibition by 4-Aminoindolin-7-ol leads to the suppression of cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
In addition to its anticancer properties, 4-Aminoindolin-7-ol has also been shown to have potential therapeutic effects in other diseases. The compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, and has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-Aminoindolin-7-ol is its high potency as a 4-Aminoindolin-7-ol inhibitor. This makes it a useful tool for studying 4-Aminoindolin-7-ol signaling pathways and their role in disease. However, one limitation of the compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-Aminoindolin-7-ol. One area of interest is the development of more potent and selective 4-Aminoindolin-7-ol inhibitors based on the structure of 4-Aminoindolin-7-ol. Another area of interest is the exploration of the compound's potential therapeutic effects in other diseases beyond cancer, such as diabetes and Alzheimer's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-Aminoindolin-7-ol and its effects on 4-Aminoindolin-7-ol signaling pathways.
Synthesemethoden
The synthesis of 4-Aminoindolin-7-ol involves the reaction of indole-7-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-amino-2-methylphenol in the presence of a base, such as triethylamine, to yield 4-Aminoindolin-7-ol.
Wissenschaftliche Forschungsanwendungen
4-Aminoindolin-7-ol has been extensively studied for its potential use as a therapeutic agent in cancer treatment. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
CAS-Nummer |
121545-81-1 |
|---|---|
Produktname |
4-Aminoindolin-7-ol |
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
4-amino-2,3-dihydro-1H-indol-7-ol |
InChI |
InChI=1S/C8H10N2O/c9-6-1-2-7(11)8-5(6)3-4-10-8/h1-2,10-11H,3-4,9H2 |
InChI-Schlüssel |
OCHAQTCASLOPQY-UHFFFAOYSA-N |
SMILES |
C1CNC2=C(C=CC(=C21)N)O |
Kanonische SMILES |
C1CNC2=C(C=CC(=C21)N)O |
Synonyme |
1H-Indol-7-ol,4-amino-2,3-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



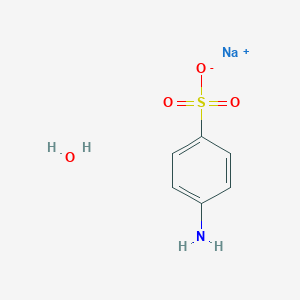
![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)
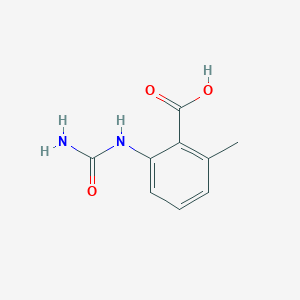

![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)
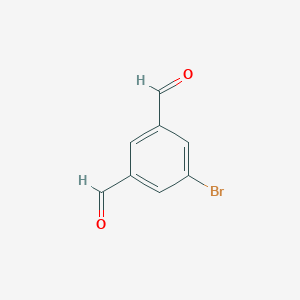
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)
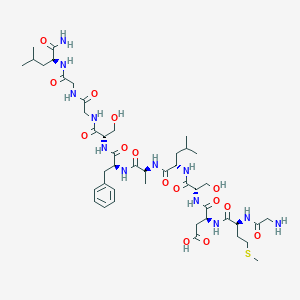
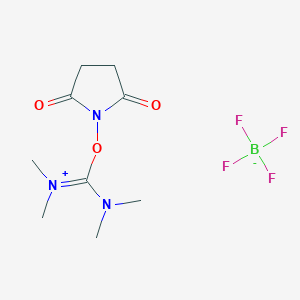
![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)
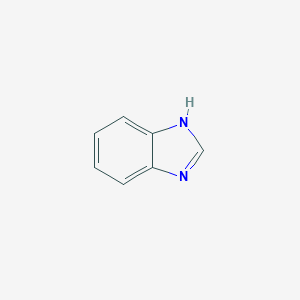
![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)
